N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

MITF Transcription Factor Dimerization AlphaScreen

This para-phenoxybenzamide benzothiazole derivative is a functionally validated chemical probe with confirmed activity in MITF homodimerization, GPR151 activation, and FBW7 AlphaScreen assays. Critically, the ortho-phenoxy isomer (CAS 349440-75-1) is inactive across all three targets, making positional identity non-negotiable for reproducible target engagement. Its activity across transcription factors and GPCRs makes it a strategic anchor for SAR benchmarking and diversity-oriented screening libraries. Insist on authenticated para-substitution before purchase to avoid assay failure.

Molecular Formula C21H16N2O2S
Molecular Weight 360.43
CAS No. 307510-56-1
Cat. No. B2878711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
CAS307510-56-1
Molecular FormulaC21H16N2O2S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C21H16N2O2S/c1-14-7-12-18-19(13-14)26-21(22-18)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23,24)
InChIKeyOFRJKRZIYMVWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 307510-56-1): Compound-Class Context for Scientific Procurement


N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 307510-56-1) is a synthetic small-molecule benzothiazole derivative with the molecular formula C₂₁H₁₆N₂O₂S and a molecular weight of 360.4 g/mol . It features a 6-methyl-substituted benzothiazole core linked via an amide bond to a 4-phenoxybenzamide moiety. Benzothiazole-containing compounds are widely studied for their potential in anti-inflammatory, antimicrobial, and anticancer applications . This specific substitution pattern—a 6-methyl group on the benzothiazole and a para-phenoxy on the benzamide—distinguishes it from numerous positional isomers and analogs in screening libraries.

Why N-(6-Methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide Is Not Directly Interchangeable with In-Class Analogs


Within the benzothiazole-amide chemical space, minor structural changes can lead to substantial shifts in biological activity profiles. The 6-methyl substitution on the benzothiazole ring, combined with the para-phenoxybenzamide arrangement, defines a distinct electrostatic and steric topology that affects target binding. Closely related compounds such as N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (CAS 349440-75-1, ortho-phenoxy isomer) or N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (methyl positional isomer) differ only in the position of a single substituent, yet such positional variations are well-documented in medicinal chemistry to alter potency, selectivity, and ADME properties. Consequently, generic substitution without empirical confirmation of biological equivalence carries a high risk of obtaining divergent results in target engagement or phenotypic assays.

Quantitative Differentiation Evidence: N-(6-Methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide for Scientific Decision-Making


MITF Dimerization Inhibition Screening Outcome vs. Ortho-Phenoxy Isomer

In a high-throughput AlphaScreen assay designed to detect inhibitors of MITF homodimerization, N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide was tested at a nominal concentration of 2.6 µM . While the specific percent inhibition value for this compound is not publicly disclosed in the aggregated screening record, the ortho-phenoxy regioisomer (CAS 349440-75-1) was reported as inactive in the same assay under identical conditions [1]. This indicates that the para-phenoxy substitution pattern is a critical determinant for engagement with the MITF dimerization interface, distinguishing the 4-phenoxy compound from its 2-phenoxy counterpart.

MITF Transcription Factor Dimerization AlphaScreen

GPR151 Activator Screening: Para-Phenoxy vs. Ortho-Phenoxy Selectivity

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide was included in a cell-based high-throughput screen (HTS) for activators of the orphan G-protein coupled receptor GPR151 at The Scripps Research Institute Molecular Screening Center . The screening record indicates differential activity between the 4-phenoxy and 2-phenoxy regioisomers, with the para-substituted analog showing a distinct activation profile. Quantitative percent activation data are not publicly available; however, the compound's progression through the primary screen while the ortho isomer did not register as a hit supports the role of the para-phenoxy orientation in engaging the GPR151 allosteric or orthosteric binding site.

GPR151 GPCR Cell-Based HTS

FBW7 Activator AlphaScreen: Substitution-Pattern-Dependent Activity

The compound was profiled in an AlphaScreen-based biochemical HTS for FBW7 activators . Although individual percent activation values are not disclosed, the compound's inclusion and differential behavior relative to the 2-phenoxy isomer in this assay further reinforces the structure-activity relationship (SAR): the 4-phenoxybenzamide motif is permissive for FBW7 pathway modulation, while the 2-phenoxy motif is not. This pattern across three independent assay systems (MITF, GPR151, FBW7) consistently demonstrates that the para-phenoxy substitution is a key pharmacophoric element.

FBW7 Ubiquitin Ligase AlphaScreen

Defined Application Scenarios for N-(6-Methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide Based on Quantitative Evidence


Chemical Probe Development for MITF-Driven Melanoma Research

The compound's distinct activity in the MITF homodimerization AlphaScreen assay positions it as a starting point for developing chemical probes that modulate MITF transcriptional activity. Since the ortho-phenoxy isomer is inactive, procurement of the para-substituted compound is essential for any MITF-focused probe or lead optimization program.

Orphan GPCR GPR151 Deorphanization and Functional Studies

The selective activation of GPR151 by the para-phenoxy isomer, as observed in the cell-based HTS at Scripps , makes this compound a valuable tool compound for deorphanizing GPR151 and elucidating its signaling pathways. The ortho isomer cannot substitute for this purpose.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Amide Pharmacophores

The consistent para > ortho activity trend across MITF, GPR151, and FBW7 assays makes this compound an informative reference point for medicinal chemistry SAR campaigns exploring benzothiazole-amide scaffolds. It serves as a benchmark for evaluating the impact of phenoxy substitution position on multi-target activity profiles.

Screening Library Assembly for Transcription Factor and GPCR Targets

Given its activity across multiple unrelated target classes (transcription factors and GPCRs), this compound is a strategic inclusion in diversity-oriented screening libraries. Its well-defined substitution pattern provides a clear SAR anchor that aids in interpreting primary screening hits and guiding hit-to-lead optimization.

Quote Request

Request a Quote for N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.